molecular formula C22H22N4O2 B2973804 1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one CAS No. 941913-24-2

1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B2973804
CAS No.: 941913-24-2
M. Wt: 374.444
InChI Key: LKLFGKVLIGKCNC-UHFFFAOYSA-N
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Description

1-(3-(4-Methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one (CAS 941913-24-2) is an organic compound of significant research interest, primarily recognized for its application as an effective corrosion inhibitor. With a molecular formula of C22H22N4O2 and a molecular weight of 374.44 g/mol, this molecule integrates a quinoxaline (benzopyrazine) heterocycle, a structure known for its biological and industrial relevance . Research indicates that this specific compound demonstrates excellent corrosion inhibition properties for mild steel in acidic media, such as 1 M HCl, with studies reporting an inhibition efficiency of up to 90.50% . Its mechanism of action is attributed to the adsorption of the molecule onto the metal surface, forming a protective film that retards corrosion. The presence of multiple nitrogen heteroatoms and aromatic systems in its structure provides ample active centers for coordination with the metallic substrate, facilitating strong coverage . Beyond its corrosion inhibition performance, the quinoxaline scaffold is widely investigated in medicinal chemistry for its plethora of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making derivatives valuable scaffolds in pharmaceutical research . This product is intended for research purposes such as material science studies on metal protection and the synthesis of novel functional molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-4-22(27)26-21(16-7-10-18-20(13-16)24-12-11-23-18)14-19(25-26)15-5-8-17(28-2)9-6-15/h5-13,21H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFGKVLIGKCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
CAS Number 941905-49-3

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antitumor Activity
Studies have shown that pyrazole derivatives, including this compound, possess significant antitumor properties. They have been found to inhibit various cancer cell lines through mechanisms such as the inhibition of BRAF(V600E) and EGFR pathways .

2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have demonstrated efficacy in reducing inflammation in various models, suggesting that they may serve as therapeutic agents for inflammatory diseases .

3. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several pathogens. Research indicates that derivatives of pyrazole can inhibit bacterial growth and exhibit antifungal activity, making them potential candidates for treating infections .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. The presence of the quinoxaline moiety is particularly important for its interactions with biological targets. Molecular docking studies suggest that this compound can effectively bind to enzymes and receptors involved in disease pathways, which may elucidate its mechanism of action.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. A common pathway includes:

  • Formation of the Pyrazole Ring: Reaction between appropriate hydrazine derivatives and carbonyl compounds.
  • Quinoxaline Integration: Incorporation of quinoxaline derivatives through cyclization reactions.
  • Final Modification: Alkylation or acylation to introduce the butanone moiety.

Each step requires precise control over reaction conditions to maximize yield and purity.

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

Case Study 1: Antitumor Activity
In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor effects .

Case Study 2: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The inhibitory efficacy of Mt-4-PQPB is influenced by substituent type, position, and ketone chain length. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
Compound Name (Abbreviation) Substituent Position/Group Ketone Chain Inhibition Efficiency (%) Key Findings
Mt-4-PQPB (Target compound) 4-methoxyphenyl Butanone N/A* Studied for corrosion inhibition in 1 M HCl; methoxy group enhances electron donation .
PQDPB Phenyl Butanone 90.50 Lower efficiency than PQDPP due to shorter chain and lack of electron-donating groups .
PQDPP Phenyl Propanone 93.65 Higher efficiency attributed to optimal chain length and adsorption geometry .
Oxo-1,3-PQPB 1,3-Benzodioxol-5-yl Butanone N/A* Benzodioxol group provides steric bulk but comparable efficacy to Mt-4-PQPB in theoretical studies .
Me-4-PQPB 4-methylphenyl Butanone N/A* Methyl group (electron-donating) shows moderate adsorption but less effective than methoxy .
Mt-3-PQPP 3-methoxyphenyl Propanone N/A Meta-substitution reduces electron donation; lower efficiency than para-substituted analogs .
Cl-4-PQPP 4-chlorophenyl Propanone N/A Chloro (electron-withdrawing) group reduces adsorption capacity .

Inhibition Mechanisms and Computational Insights

  • Electrochemical Performance : Mt-4-PQPB and analogs inhibit corrosion by forming protective films on mild steel surfaces. The methoxy group enhances charge transfer via lone-pair electrons, improving adsorption compared to methyl or chloro substituents .
  • Quantum Chemical Parameters :
    • HOMO/LUMO Energies : Higher HOMO energy (e.g., in Mt-4-PQPB) indicates greater electron-donating ability, correlating with inhibition efficiency .
    • Dipole Moment : Mt-4-PQPB’s dipole moment (calculated using Multiwfn ) is optimized for interaction with metal surfaces, outperforming Cl-4-PQPP .

Molecular Geometry and Crystallography

Crystal structure analyses (e.g., for 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone ) reveal that dihedral angles between aromatic rings and pyrazoline moieties influence packing efficiency and intermolecular interactions. Mt-4-PQPB’s para-methoxy group likely reduces steric hindrance compared to meta-substituted analogs, facilitating denser adsorption layers .

Q & A

Q. What are the established synthetic routes for 1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one, and how can purity be optimized?

A common method involves the condensation of hydrazine derivatives with α,β-unsaturated ketones. For example, pyrazoline analogs are synthesized by reacting hydrazines (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with enones like (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol under reflux . To optimize purity, recrystallization from DMF-EtOH (1:1) is recommended . Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR, HRMS).

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

Use ¹H NMR to identify proton environments (e.g., dihydropyrazole ring protons at δ 3.1–4.2 ppm) and ¹³C NMR to confirm carbonyl (C=O) and aromatic carbons. IR spectroscopy verifies functional groups (e.g., C=O stretch ~1700 cm⁻¹). X-ray crystallography resolves regioselectivity in the pyrazoline ring and confirms spatial orientation of substituents like the quinoxaline moiety .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize in vitro assays for antitumor and antimicrobial activity, given pyrazoline derivatives’ pharmacological relevance . For antitumor screening, use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations. For antimicrobial testing, employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values as endpoints .

Advanced Research Questions

Q. What computational strategies can predict binding interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like kinases or DNA topoisomerases. Use Discovery Studio to analyze binding affinity and hydrogen-bonding patterns with active sites. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can stability challenges (e.g., degradation of organic components) be mitigated during long-term studies?

Store the compound in inert atmospheres (N₂/Ar) at −20°C to prevent oxidation. For aqueous solutions, add stabilizers like 0.1% BHT or use continuous cooling (4°C) during experiments to slow degradation . Monitor stability via HPLC at intervals (0, 24, 48 hrs) under varying pH (5–9) and temperature (25–40°C).

Q. What approaches resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., serum interference) or impurities. Perform dose-response curves in triplicate with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) . Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Characterize impurities via LC-MS and quantify their impact on activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Systematically modify substituents:

  • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance antitumor activity.
  • Substitute quinoxaline with other heterocycles (e.g., pyridine) to improve solubility.
  • Test derivatives in vitro and correlate substituent effects with logP (HPLC-measured) and IC₅₀ values. Use QSAR models to prioritize synthetic targets .

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